molecular formula C14H21N3O B11812481 2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11812481
M. Wt: 247.34 g/mol
InChI Key: STTVTRMBOVPTGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has a wide range of scientific research applications. It is used in medicinal chemistry for the development of novel biologically active compounds. The compound’s unique structure allows for efficient exploration of the pharmacophore space, making it valuable for drug discovery .

In biology, this compound is used to study the structure-activity relationship of various bioactive molecules. Its ability to interact with specific molecular targets makes it a useful tool for understanding biological pathways and mechanisms .

In the field of medicine, this compound is investigated for its potential therapeutic applications. It may be used to develop new treatments for various diseases by targeting specific proteins and enzymes .

Mechanism of Action

The mechanism of action of 2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other pyrrolidine derivatives, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share structural similarities with 2-(2-(Isobutylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde but may differ in their reactivity and biological activity.

Uniqueness: this compound is unique due to its specific combination of the pyrrolidine ring and the isobutylamino group. This combination provides distinct reactivity and selectivity, making it valuable for various research applications .

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

2-[2-(2-methylpropylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C14H21N3O/c1-11(2)9-16-14-12(5-3-7-15-14)13-6-4-8-17(13)10-18/h3,5,7,10-11,13H,4,6,8-9H2,1-2H3,(H,15,16)

InChI Key

STTVTRMBOVPTGR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C=CC=N1)C2CCCN2C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.